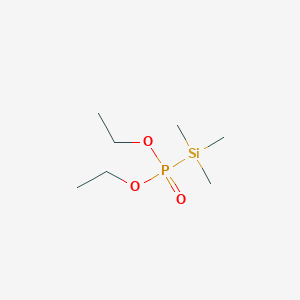
Diethyl (trimethylsilyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (trimethylsilyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (trimethylsilyl)phosphonate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. This reaction typically occurs at room temperature (20°C) and yields this compound with a conversion rate of approximately 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (trimethylsilyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with aryl and vinyl halides, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hexamethyldisilazane, chloro(trimethyl)silane, and various bases. Reaction conditions often involve room temperature or mild heating, with catalysts like zinc(II) chloride or palladium to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various phosphonates, while cross-coupling reactions can produce aryl phosphonates .
Aplicaciones Científicas De Investigación
Diethyl (trimethylsilyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: This compound is employed in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which diethyl (trimethylsilyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Trimethylsilyl phosphite
- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
Uniqueness
Diethyl (trimethylsilyl)phosphonate is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
52057-48-4 |
|---|---|
Fórmula molecular |
C7H19O3PSi |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
diethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C7H19O3PSi/c1-6-9-11(8,10-7-2)12(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
VSZFYBLSMQWXDL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


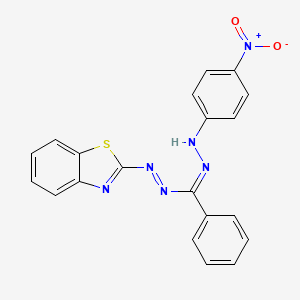

![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)


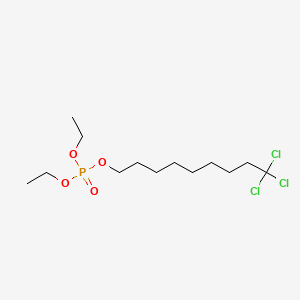
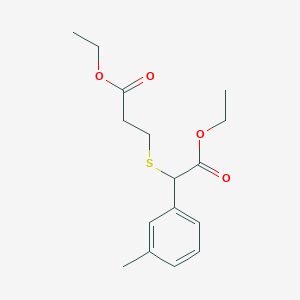
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
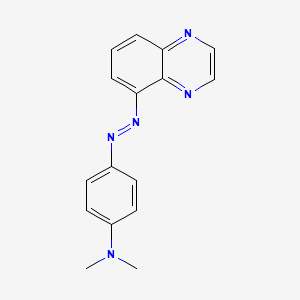

methanone](/img/structure/B13823684.png)
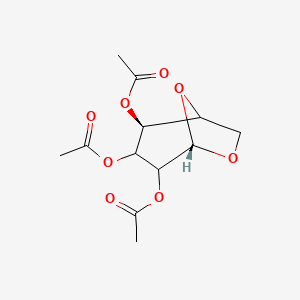
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
